Product packaging for Phenoxyacetyl azide(Cat. No.:CAS No. 62283-07-2)

Phenoxyacetyl azide

Cat. No.: B15453391
CAS No.: 62283-07-2
M. Wt: 177.16 g/mol
InChI Key: YZGRPTLILXTDNZ-UHFFFAOYSA-N
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Description

Historical Context of Organic Azides in Synthetic Chemistry

The field of organic azide (B81097) chemistry dates back to 1864, with Peter Griess's synthesis of the first organic azide, phenyl azide. at.uawikipedia.orgkit.edusigmaaldrich.commdpi.com This discovery sparked considerable interest in these high-energy molecules. at.uakit.edu A few years later, Theodor Curtius made significant contributions by discovering hydrazoic acid and, in 1890, the rearrangement of acyl azides to isocyanates, a reaction now famously known as the Curtius rearrangement. at.uawikipedia.orgnih.govnumberanalytics.com Another pivotal moment came in 1891 when Tiemann first proposed nitrenes as reactive intermediates. kit.edu

Despite these early discoveries, widespread attention for organic azides in the synthetic community resurged primarily in the 1950s and 1960s. at.uakit.edu Since then, the field has expanded rapidly, with the development of numerous new synthetic methods and applications for acyl, aryl, and alkyl azides. at.ua The inherent reactivity of the azide group, attributed to the excellent leaving group ability of molecular nitrogen, has established organic azides as versatile and crucial intermediates in organic synthesis. kit.edu Their utility spans a wide range of applications, from pharmaceuticals and natural product synthesis to materials science. kit.edunih.gov The discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in 2002, a cornerstone of "click chemistry," further revolutionized the field, dramatically increasing the interest in and application of organic azides. wikipedia.orgmdpi.com

Significance of Acyl Azides as Synthetic Intermediates

Acyl azides (R-CO-N₃) are a synthetically important class of organic azides recognized for their high reactivity and versatility. raco.cat They serve as valuable precursors for a multitude of functional groups and are instrumental in the construction of complex molecules. raco.catrsc.org

The most prominent reaction of acyl azides is the Curtius rearrangement , a thermal or photochemical decomposition that yields an isocyanate with the loss of nitrogen gas. nih.govnumberanalytics.comresearchgate.netmasterorganicchemistry.com This rearrangement is a powerful tool in organic synthesis because the resulting isocyanate can be readily converted into a variety of nitrogen-containing compounds. nih.govthieme-connect.com For instance, reaction with water leads to the formation of primary amines, while reaction with alcohols and other amines produces carbamates and ureas, respectively. nih.govraco.cat This pathway provides a reliable method for introducing nitrogen functionalities into molecules, a common requirement in the synthesis of pharmaceuticals and agrochemicals. nih.govnumberanalytics.com

Beyond the Curtius rearrangement, acyl azides participate in several other important transformations:

Amide Bond Formation: Acyl azides can react with amines to form amides. raco.catrsc.org This method is particularly noted for its ability to proceed with minimal racemization, making it highly valuable in peptide synthesis. rsc.org

Heterocycle Synthesis: The isocyanates generated from acyl azides are key synthons for the creation of various nitrogen-containing heterocyclic compounds. thieme-connect.comx-mol.com

Staudinger Reaction: Acyl azides can react with phosphines to form aza-ylides, which can then be used in various subsequent reactions. wikipedia.org

Huisgen Cycloaddition: Like other organic azides, acyl azides can participate in 1,3-dipolar cycloadditions with alkynes to form triazoles.

The ability to generate acyl azides from readily available carboxylic acids or their derivatives, such as acyl chlorides and acid hydrazides, further enhances their synthetic utility. raco.catresearchgate.net Common methods for their preparation include the reaction of acyl chlorides with sodium azide or the diazotization of acyl hydrazides. nih.govresearchgate.net

Overview of Research Trajectories for Phenoxyacetyl Azide and Related Structures

Research into this compound and its derivatives has largely mirrored the broader developments in acyl azide chemistry, with a focus on leveraging its reactive azide moiety for various synthetic applications. The phenoxyacetyl group itself is of interest in medicinal chemistry and materials science.

Key research directions for this compound and related compounds include:

Synthesis of Biologically Active Molecules: The phenoxyacetic acid scaffold is found in some nonsteroidal anti-inflammatory agents. vulcanchem.com Research has explored using this compound derivatives as potential prodrugs. vulcanchem.com Furthermore, the phenoxyacetyl group has been employed as a protecting group in the synthesis of oligonucleotides, where it can be removed under mild conditions. researchgate.netresearchgate.netglenresearch.commaynoothuniversity.ieresearchgate.net

Polymer and Materials Science: The photoactivity of the azide group in compounds like this compound allows for its use in UV-induced crosslinking of polymers, which can enhance the mechanical properties of materials. vulcanchem.com

Bioconjugation: The ability of the azide to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes this compound a useful reagent for bioconjugation, such as the site-specific labeling of proteins and the synthesis of DNA-protein conjugates. vulcanchem.com

Heterocyclic Synthesis: Following the general reactivity of acyl azides, this compound serves as a precursor to phenoxy isocyanate via the Curtius rearrangement. vulcanchem.com This intermediate can then be used to synthesize a variety of heterocyclic structures.

Development of Synthetic Methodologies: Research has also focused on the synthesis of phenoxyacetyl derivatives themselves. For example, various phenoxyacetyl carboxamides have been synthesized from phenoxyacetyl hydrazide and evaluated for their biological activities. orientjchem.org Additionally, phenoxyacetyl chloride, a direct precursor to this compound, has been used in Staudinger reactions to synthesize β-lactams. mdpi.com

The following tables summarize key properties and reactions of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
IUPAC Name 2-phenoxyacetyl azide
Canonical SMILES C1=CC=C(C=C1)OCC(=O)N=[N+]=[N-]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), partially soluble in dichloromethane. vulcanchem.com
Stability Thermally sensitive; decomposes above 120°C. vulcanchem.com
Infrared Spectroscopy Strong absorption band near 2100 cm⁻¹, characteristic of the -N₃ stretch. vulcanchem.com

Table 2: Key Reactions of this compound

ReactionDescription
Curtius Rearrangement Thermolysis induces decomposition to phenoxy isocyanate and nitrogen gas. vulcanchem.com
Huisgen Cycloaddition Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. vulcanchem.com
Staudinger Reaction Reacts with phosphines to form iminophosphoranes. wikipedia.orgvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B15453391 Phenoxyacetyl azide CAS No. 62283-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyacetyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGRPTLILXTDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606580
Record name Phenoxyacetyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62283-07-2
Record name Phenoxyacetyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenoxyacetyl Azide and Analogous Acyl Azides

Direct Azidation Approaches

Direct azidation involves the introduction of the azide (B81097) moiety in a single, efficient step from readily available starting materials like carboxylic acids or their activated derivatives.

The most conventional route to phenoxyacetyl azide involves the nucleophilic substitution of phenoxyacetyl chloride with an azide salt, typically sodium azide (NaN₃). vulcanchem.comwikipedia.org This reaction is generally performed in aqueous or polar aprotic solvents at controlled temperatures (e.g., 0–5°C) to prevent the rearrangement of the acyl azide product. vulcanchem.com

More direct approaches that avoid the pre-formation of acyl chlorides have been developed. These methods activate the carboxylic acid in situ for subsequent reaction with an azide source. A variety of reagents have been employed for this direct conversion. For instance, the combination of trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide efficiently converts various carboxylic acids into their corresponding acyl azides in high yields at room temperature. thieme-connect.comorganic-chemistry.org This method is notable for its mild conditions and applicability to sensitive substrates, including the preparation of dipeptides without racemization. organic-chemistry.org

Other activating systems include:

Triphosgene (B27547) : In the presence of a base like triethylamine, triphosgene can activate carboxylic acids for reaction with sodium azide. researchgate.net

Diphenylphosphoryl azide (DPPA) : This reagent allows for the direct conversion of a carboxylic acid into an acyl azide. wikipedia.orgtandfonline.com

Trichloroisocyanuric acid (TCCA) and Triphenylphosphine : This mixed reagent system provides a practical and efficient one-step synthesis of acyl azides from carboxylic acids. cdnsciencepub.com

Cyanuric Chloride : Used with N-methylmorpholine, cyanuric chloride serves as an effective activating agent for the conversion of carboxylic acids. researchgate.net

Table 1: Comparison of Reagents for Direct Conversion of Carboxylic Acids to Acyl Azides

Reagent System Typical Substrates Conditions Yield Range Reference
Cl₃CCN / Ph₃P / NaN₃ Aromatic & Aliphatic Acids Acetone or Acetonitrile (B52724), rt 86-96% organic-chemistry.org
Triphosgene / Et₃N / NaN₃ Aromatic & Aliphatic Acids Not specified Good researchgate.net
TCCA / Ph₃P / NaN₃ Aromatic & Aliphatic Acids Not specified High cdnsciencepub.com
Cyanuric Chloride / NMM / NaN₃ Aromatic & Aliphatic Acids Not specified High researchgate.net

Note: rt = room temperature; TCCA = Trichloroisocyanuric acid; NMM = N-methylmorpholine.

The synthesis of azides from diazonium salts is a fundamental transformation, particularly for the preparation of aryl azides. wikipedia.org The process involves the diazotization of a primary amine (e.g., an aniline) with a nitrosyl source like nitrous acid (generated from NaNO₂) to form a diazonium salt. wikipedia.orgmdpi.com This intermediate is then treated with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, which displaces the dinitrogen group to yield the corresponding aryl azide. mdpi.comrsc.org

Experimental and computational studies support a stepwise mechanism for this reaction, which proceeds through acyclic zwitterionic intermediates. rsc.org The low energy barriers associated with this pathway make the process fast and efficient, which is suitable for synthesizing radiolabelled aryl azides. rsc.org

While this method is a cornerstone for aryl azide synthesis, its direct application to form acyl azides from a hypothetical "acyl diazonium salt" is not standard. The analogous and widely used procedure in the acyl series is the diazotization of acylhydrazines, which is considered an indirect route (see Section 2.2.1). wikipedia.org However, researchers have synthesized novel, stable compounds that contain both a diazonium salt and an acyl azide functional group within the same molecule, demonstrating the chemical compatibility of these two moieties under specific structural contexts. researchgate.net

One-pot syntheses are highly efficient as they minimize purification steps and reduce waste by performing multiple transformations in the same reaction vessel. Several one-pot methods for acyl azide synthesis have been developed from various starting materials.

Carboxylic acids can be converted directly to acyl azides in one pot using activating agents. For example, propylphosphonic anhydride (B1165640) (T3P®) facilitates the direct synthesis of acid azides from carboxylic acids and can be extended to a one-pot synthesis of α-ureidopeptides. tandfonline.com Similarly, the system of trichloroisocyanuric acid and triphenylphosphine allows for a facile one-step conversion. cdnsciencepub.com A one-flask synthesis from carboxylic acids can also be achieved using N-chlorosuccinimide, triphenylphosphine, and sodium azide at low temperatures. tandfonline.com If an excess of triphenylphosphine is used in this latter reaction, the process can be extended to directly yield stable iminophosphoranes via the in-situ generated acyl azide. tandfonline.com

Aldehydes also serve as precursors in one-pot syntheses. They can be converted to acyl azides under mild conditions using reagents like tert-butyl hypochlorite (B82951) and sodium azide or by treatment with iodine azide. organic-chemistry.org In some cases, the reaction can be directed to produce carbamoyl (B1232498) azides directly if the reaction is performed at a higher temperature, inducing a Curtius rearrangement of the intermediate acyl azide. organic-chemistry.org A palladium-catalyzed one-pot synthesis of carbamoyl azides from haloarenes has also been developed, which uses N-formylsaccharin as a carbon monoxide source to generate an acyl azide intermediate that immediately undergoes the Curtius rearrangement. thieme-connect.com

Utilizing Diazonium Salts and Azide Sources

Indirect Synthetic Routes

Indirect routes involve the transformation of precursor molecules, which must first be synthesized, into the target acyl azide. These multi-step approaches often provide access to acyl azides that are difficult to prepare via direct methods.

A classic and widely used indirect method for preparing acyl azides is the reaction of acylhydrazines with nitrous acid (HNO₂). wikipedia.org An alternative route to this compound involves the oxidation of phenoxyacetyl hydrazine (B178648) using this method. vulcanchem.com The acylhydrazine precursors are typically prepared from the corresponding esters or acid chlorides.

N-acyl benzotriazoles have emerged as excellent precursors for acyl azides. organic-chemistry.org These stable, crystalline solids are readily prepared from carboxylic acids. Their subsequent reaction with sodium azide in a solvent like acetonitrile proceeds smoothly at room temperature to afford acyl azides in good yields. organic-chemistry.org A key advantage of this method is its high functional group tolerance and its ability to avoid racemization, making it particularly suitable for preparing acyl azides from amino acids and various unsaturated acids. organic-chemistry.org The use of polyethylene (B3416737) glycol (PEG 400) as a reaction medium can further improve this synthesis, leading to high yields in short reaction times. tandfonline.com

Amides can also be converted to acyl azides. acs.org For example, secondary amides can be transformed into acyl azides via a sequential reaction with p-toluenesulfonyl chloride and sodium azide. acs.org Primary amides have also been shown to react with sodium azide in DMF at room temperature to yield acyl azides. organic-chemistry.orgacs.org

Several specialized reagents have been developed to facilitate the efficient and often chemoselective formation of acyl azides.

Diphenylphosphoryl azide (DPPA) is a versatile reagent that serves as both an activator and an azide source for the one-step conversion of carboxylic acids to acyl azides. wikipedia.orgtandfonline.com It is particularly valuable in tandem reactions where the acyl azide is generated and immediately undergoes a Curtius rearrangement to form an isocyanate, which can then be trapped by a nucleophile. wikipedia.orgnih.gov

2-Azido-1,3-dimethylimidazolinium chloride (ADMC) acts as a diazotransfer reagent for the direct and straightforward preparation of various acyl azides from carboxylic acids.

Cyanuric chloride , a stable and inexpensive trimer of cyanogen (B1215507) chloride, is an effective activating agent. researchgate.net In the presence of a base and sodium azide, it converts carboxylic acids to acyl azides under mild and efficient conditions, preventing the thermal Curtius rearrangement to isocyanates. researchgate.net

Propylphosphonic anhydride (T3P®) is another modern reagent used as an acid activating agent for the direct synthesis of acid azides from their corresponding carboxylic acids. tandfonline.com This protocol is noted for being general, mild, and environmentally benign. researchgate.net

Table 2: Overview of Specialized Reagents for Acyl Azide Synthesis

Reagent Precursor Key Features Reference
Diphenylphosphoryl azide (DPPA) Carboxylic Acid One-step conversion; useful for tandem Curtius rearrangement. wikipedia.orgtandfonline.com
2-Azido-1,3-dimethylimidazolinium chloride (ADMC) Carboxylic Acid Diazotransfer reagent for direct conversion.
Cyanuric Chloride Carboxylic Acid Inexpensive activator; mild conditions prevent rearrangement. researchgate.net
Propylphosphonic anhydride (T3P®) Carboxylic Acid Mild and environmentally benign activating agent. researchgate.nettandfonline.com

Transformations from Precursor Molecules

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules containing the this compound moiety or other acyl azides, particularly when multiple reactive sites are present. The azide functional group and the reactions it undergoes, such as cycloadditions and amidations, often require careful control to achieve the desired outcome.

In the context of this compound, its application in bioconjugation highlights the importance of chemoselectivity. For example, in the synthesis of DNA-protein conjugates, this compound-modified oligonucleotides can be crosslinked with O⁶-alkylguanine DNA alkyltransferase (AGT) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.com This reaction chemoselectively forms a 1,2,3-triazole linkage between the azide and an alkyne-modified protein, without affecting other functional groups present in the complex biological molecules. vulcanchem.com The CuAAC reaction is well-known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer.

The concept of regioselectivity is further exemplified in transition metal-catalyzed reactions involving acyl azides. While copper is commonly used for azide-alkyne cycloadditions, other metals like nickel can also be employed and may offer different selectivity profiles. rsc.orgresearchgate.net For instance, nickel-catalyzed cycloadditions of unsymmetrical alkynes with organic azides can provide excellent regio- and chemoselectivity, allowing for the synthesis of specific triazole isomers that might be difficult to obtain otherwise. rsc.orgresearchgate.net

Furthermore, iridium-catalyzed C-H amidation reactions using acyl azides as the nitrogen source demonstrate high levels of chemo- and regioselectivity. ntu.edu.sg In these reactions, the acyl azide can selectively react at a specific C-H bond, directed by a functional group already present in the substrate, to form a new C-N bond. ntu.edu.sg This allows for the precise installation of an amide group without affecting other potentially reactive sites. For instance, the amidation of cyclic N-sulfonyl ketimines with acyl azides proceeds with complete chemo- and regioselectivity. ntu.edu.sg

The choice of catalyst and reaction conditions is paramount in dictating the chemo- and regioselectivity of reactions involving acyl azides. For example, in the synthesis of isoxazoles from 1,3-bis(het)arylmonothio-1,3-diketones and sodium azide, the reaction is regioselective. sci-hub.se Similarly, metal-free protocols for the synthesis of 1,2,3-triazoles from enaminones, tosylhydrazine, and primary amines show regioselective construction of the triazole ring. organic-chemistry.org

The following table summarizes key aspects of selectivity in reactions involving acyl azides:

Reaction Type Catalyst/Reagents Selectivity Outcome Example Application
Azide-Alkyne CycloadditionCopper(I)High regioselectivity for 1,4-disubstituted 1,2,3-triazoles. Bioconjugation, synthesis of functionalized triazoles. vulcanchem.comorganic-chemistry.org
Azide-Alkyne CycloadditionNickel(0)Excellent regio- and chemoselectivity, can provide different isomers than Cu(I). rsc.orgresearchgate.netSynthesis of specifically substituted triazoles. rsc.orgresearchgate.net
C-H AmidationIridium(III)High chemo- and regioselectivity at specific C-H bonds. ntu.edu.sgSynthesis of complex aminated molecules. ntu.edu.sg
Isoxazole SynthesisIBX/NaN₃Regioselective formation of 3,5-bis(het)arylisoxazoles. sci-hub.seSynthesis of heterocyclic compounds. sci-hub.se

Reactivity and Mechanistic Investigations of Phenoxyacetyl Azide

Fundamental Reaction Pathways of Organic Azides

Organic azides, including phenoxyacetyl azide (B81097), are known for their unique reactivity, primarily centered on the energetic three-nitrogen chain. This group can be readily converted into other functionalities through the expulsion of dinitrogen gas (N₂), a thermodynamically very stable molecule, which provides a strong driving force for these reactions.

When subjected to heat, phenoxyacetyl azide undergoes thermal decomposition. It is sensitive to temperatures above 120°C. vulcanchem.com The primary pathway for this decomposition is the loss of a molecule of dinitrogen (N₂) to generate a highly reactive, electron-deficient intermediate known as a phenoxyacetyl nitrene. vulcanchem.com

The formation of the nitrene is a critical step that dictates the subsequent reaction pathways. Nitrenes are nitrogen analogues of carbenes and are highly electrophilic, seeking to stabilize themselves by reacting with available substrates or undergoing intramolecular rearrangement.

In addition to heat, this compound's decomposition can be initiated by ultraviolet (UV) light. vulcanchem.com This photochemical activation provides the necessary energy to promote the molecule to an excited state, leading to the cleavage of the N-N₂ bond and the extrusion of dinitrogen gas, once again forming the phenoxyacetyl nitrene intermediate. vulcanchem.com This photoactivity is harnessed in applications such as the UV-induced crosslinking of polymers, where the nitrenes formed upon irradiation create covalent bonds that enhance the mechanical properties of materials like epoxy resins. vulcanchem.com

Thermal Decomposition and Nitrene Formation

Curtius Rearrangement and Derivatives

The Curtius rearrangement is a hallmark reaction of acyl azides. This reaction provides a synthetic route to isocyanates and their derivatives, such as carbamates and ureas.

For this compound, the Curtius rearrangement is typically induced by thermolysis at temperatures between 100–120°C. vulcanchem.com The reaction proceeds through the initial formation of the phenoxyacetyl nitrene, as described in the thermal decomposition pathway. This nitrene intermediate is generally unstable and rapidly undergoes a concerted rearrangement. The phenoxymethyl (B101242) group migrates from the carbonyl carbon to the nitrogen atom, resulting in the formation of phenoxymethyl isocyanate. The expulsion of stable N₂ gas makes this rearrangement essentially irreversible.

The phenoxymethyl isocyanate formed via the Curtius rearrangement is a highly reactive electrophile. The carbon atom of the isocyanate group (-N=C=O) is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a wide range of compounds. For instance, isocyanates readily react with:

Alcohols: to form carbamates (urethanes).

Amines: to yield urea (B33335) derivatives. sigmaaldrich.com

Water: to produce an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. sigmaaldrich.com

This versatile reactivity makes the isocyanate intermediate derived from this compound a valuable component in the synthesis of polyurethanes and other important organic molecules. vulcanchem.com

Formation of Isocyanates

Staudinger Reaction and Ligation

The Staudinger reaction, or Staudinger ligation, offers a mild and efficient method for transforming azides into iminophosphoranes (also known as aza-ylides). This reaction involves treating the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). vulcanchem.com

In the case of this compound, it reacts with triphenylphosphine in a bimolecular fashion. vulcanchem.com The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, forming a phosphazide (B1677712) intermediate. This intermediate is unstable and quickly loses dinitrogen gas to produce a stable iminophosphorane. vulcanchem.com The Staudinger reaction is known for its high yield and chemoselectivity, proceeding under mild conditions without the need for heat or light, thus preserving other sensitive functional groups within the molecule.

Phosphazide Intermediate Formation and Reactivity

The reaction of an azide, such as this compound, with a phosphine initially forms a phosphazide intermediate. ysu.amnrochemistry.com This intermediate is a key species in the Staudinger ligation. The formation of the phosphazide is typically the rate-determining step when reacting with alkyl azides. ysu.amnih.gov However, with aryl azides, the subsequent intramolecular amide bond-forming step can be rate-limiting. ysu.am The phosphazide is generally unstable and readily loses dinitrogen to form an aza-ylide (or iminophosphorane). nrochemistry.commdpi.com

Intramolecular Rearrangements and Hydrolysis

Following the loss of dinitrogen, the resulting aza-ylide can undergo intramolecular rearrangement. ysu.am In the context of the Staudinger ligation, if an ester group is appropriately positioned, the aza-ylide can undergo an intramolecular cyclization to form a new ring system, ultimately leading to an amide bond. sigmaaldrich.com

In the presence of water, the aza-ylide intermediate undergoes hydrolysis to produce an amine and a phosphine oxide. ysu.amnrochemistry.com This hydrolysis is a crucial step in the classic Staudinger reduction, where the azide is converted to an amine. In the traceless Staudinger ligation, the mechanism involves an S->N acyl transfer of the iminophosphorane intermediate to form an amidophosphonium salt, which is then hydrolyzed. nih.gov

The hydrolysis of ester groups, such as the phenoxyacetyl group, can be catalyzed by enzymes like penicillin acylase. thieme-connect.de This enzymatic hydrolysis is a widely used industrial process. thieme-connect.de

Kinetic and Mechanistic Studies of Staudinger Ligation

Under anhydrous conditions, an intermediate can accumulate, which has been identified structurally. ysu.amnih.gov In some cases, side reactions can lead to the formation of an amine byproduct through Staudinger reduction or a phosphonamide byproduct via an aza-Wittig reaction. nih.gov The Staudinger ligation mediated by (diphenylphosphino)methanethiol (B106550) has a second-order rate constant of 7.7 x 10⁻³ M⁻¹ s⁻¹. nih.gov

Click Chemistry Applications (Huisgen 1,3-Dipolar Cycloadditions)

This compound is a versatile reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net Specifically, the azide group readily participates in Huisgen 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.org This reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition and can be performed under mild, often aqueous, conditions. beilstein-journals.org

The catalytic cycle is proposed to involve the formation of a copper(I) acetylide, which then reacts with the azide. nih.gov Various copper(I) sources can be used as catalysts, including copper(I) iodide and copper(I) bromide. nih.gov Alternatively, copper(II) salts can be used in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. nih.gov The reaction is compatible with a wide range of functional groups. beilstein-journals.org

Reaction Catalyst Key Features
CuAACCopper(I)High regioselectivity (1,4-isomer), mild conditions, accelerated rate. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative to CuAAC. rsc.org This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

SPAAC is particularly useful in biological systems where the toxicity of a copper catalyst is a concern. rsc.org The reaction is bioorthogonal, meaning it proceeds without interfering with native biological processes.

Reaction Key Reactant Key Features
SPAACStrained CyclooctyneMetal-free, bioorthogonal, driven by ring strain. rsc.org

Mechanistic Insights into Triazole Formation

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has a high activation energy and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wiley-vch.de

In the copper(I)-catalyzed version (CuAAC), the mechanism is believed to proceed in a stepwise manner, which accounts for the high regioselectivity. beilstein-journals.org Density functional theory (DFT) calculations have been employed to study the mechanism of both copper- and ruthenium-catalyzed azide-alkyne cycloadditions. wiley-vch.demdpi.comcsic.es For CuAAC, a stepwise process involving a copper acetylide intermediate is favored, leading exclusively to the 1,4-disubstituted product. beilstein-journals.org

In some cases, the reaction mechanism can involve the formation of a six-membered ruthenacycle intermediate when a ruthenium catalyst is used. wiley-vch.de The mechanism of triazole formation can also be influenced by the specific reactants, such as the use of enaminones, which can lead to 1,4,5-trisubstituted triazoles through a cascade reaction. beilstein-journals.orgresearchgate.net

Other Key Reactions Involving the Azido (B1232118) Group

The azido group in this compound is a versatile functional group that participates in a variety of chemical transformations beyond cycloadditions and rearrangements. These reactions leverage the unique electronic structure of the azide, enabling the formation of new nitrogen-containing compounds. Key reactions include the Aza-Wittig reaction for imine synthesis, Schmidt-type rearrangements under acidic conditions, reductive transformations to primary amines, and radical-mediated reactions.

Aza-Wittig Reaction

The Aza-Wittig reaction is a powerful method for the formation of imines from carbonyl compounds. mdpi.com The reaction mechanism is analogous to the conventional Wittig reaction. wikipedia.org It proceeds via an iminophosphorane intermediate, which is generated in situ from the reaction of this compound with a phosphine, such as triphenylphosphine. mdpi.comandrews.edu This initial step is known as the Staudinger reaction, where the phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate that subsequently loses dinitrogen (N₂) to yield the iminophosphorane. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The resulting phenoxyacetyl-substituted iminophosphorane is a potent nucleophile that readily reacts with aldehydes or ketones. The reaction culminates in the formation of an N-phenoxyacetyl imine and a phosphine oxide byproduct, typically triphenylphosphine oxide. wikipedia.orgthieme-connect.com The entire sequence can be performed in a one-pot synthesis by combining the azide, phosphine, and carbonyl reactant. wikipedia.org

The general Aza-Wittig reaction pathway for this compound is as follows:

Staudinger Reaction: this compound reacts with a phosphine (e.g., PPh₃) to form an iminophosphorane with the elimination of N₂ gas. organic-chemistry.org

Aza-Wittig Reaction: The iminophosphorane reacts with a carbonyl compound (e.g., an aldehyde R'CHO) to form a four-membered oxazaphosphetane intermediate.

Product Formation: This intermediate collapses to form the final imine product and triphenylphosphine oxide. thieme-connect.com

Reactant 1Reactant 2Reactant 3Key IntermediateProduct 1Product 2Product 3
This compoundTriphenylphosphineAldehyde (R'CHO)IminophosphoraneN-Phenoxyacetyl imineTriphenylphosphine oxideNitrogen (N₂)
This compoundTriphenylphosphineKetone (R'R''CO)IminophosphoraneN-Phenoxyacetyl imineTriphenylphosphine oxideNitrogen (N₂)
This compoundTriphenylphosphineCarbon dioxide (CO₂)IminophosphoranePhenoxyacetyl isocyanateTriphenylphosphine oxideNitrogen (N₂)
This compoundTriphenylphosphineIsocyanate (R'NCO)IminophosphoraneCarbodiimideTriphenylphosphine oxideNitrogen (N₂)

This table illustrates the reactants and products in the Aza-Wittig reaction involving this compound.

Schmidt Rearrangement

The Schmidt reaction is a rearrangement that converts carbonyl compounds to amines or amides using an azide, typically under acidic conditions. wikipedia.orgbyjus.com The classical Schmidt reaction involves reacting a carboxylic acid with hydrazoic acid to generate an acyl azide intermediate in situ, which then rearranges. wikipedia.org Since this compound is a pre-formed acyl azide, its reaction under acidic conditions is more analogous to an acid-catalyzed Curtius rearrangement, which also proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

When this compound is treated with a strong acid, the acyl azide can be protonated. This is followed by the loss of dinitrogen to form a highly reactive acylnitrenium ion. A 1,2-migratory shift of the phenoxymethyl group from the carbonyl carbon to the electron-deficient nitrogen atom occurs, yielding a protonated isocyanate. wikipedia.org This intermediate can then be trapped by various nucleophiles present in the reaction medium.

In the presence of water , the isocyanate is attacked to form an unstable carbamic acid, which rapidly decarboxylates to yield phenoxymethylamine. wikipedia.orgmasterorganicchemistry.com

In the presence of an alcohol (R'OH) , the isocyanate is trapped to form a stable carbamate. masterorganicchemistry.com

The intramolecular version of the Schmidt reaction has become a significant tool in the synthesis of complex nitrogen-containing heterocycles. chimia.ch

ReactantConditionNucleophileKey IntermediateFinal Product
This compoundAcidic (e.g., H₂SO₄)Water (H₂O)Phenoxymethyl isocyanatePhenoxymethylamine
This compoundAcidic (e.g., H₂SO₄)Alcohol (R'OH)Phenoxymethyl isocyanateO-Alkyl N-(phenoxymethyl)carbamate
This compoundLewis Acid (e.g., TiCl₄)-Phenoxymethyl isocyanateRearrangement Products

This table outlines the conditions and potential products for the Schmidt-type reaction of this compound.

Reductive Transformations to Amines

The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. organic-chemistry.orgnih.gov The azide functional group is often employed as a stable precursor, or a "masked amine," which can be converted to the amine under mild conditions at a later stage of a synthetic sequence. organic-chemistry.orgmasterorganicchemistry.com For this compound, reduction yields phenoxyacetamide.

Several reliable methods exist for this transformation:

Staudinger Reduction: This is a very mild two-step method for reducing azides. wikipedia.orgorganic-chemistry.org this compound reacts with a phosphine, such as triphenylphosphine or tributylphosphine, to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate with water cleaves the phosphorus-nitrogen bond to afford the primary amine (in this case, the amide) and the corresponding phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method for azide reduction. masterorganicchemistry.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.comorganic-chemistry.org The only byproduct of this reaction is nitrogen gas.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. masterorganicchemistry.com Other systems, such as sodium borohydride (B1222165) in the presence of a catalyst, are also used. organic-chemistry.org

Reduction MethodReagent(s)Solvent(s)ProductByproduct(s)
Staudinger Reduction1. Triphenylphosphine (PPh₃) 2. Water (H₂O)THF, EtherPhenoxyacetamideTriphenylphosphine oxide, N₂
Catalytic HydrogenationHydrogen (H₂), Palladium on Carbon (Pd/C)Methanol, EthanolPhenoxyacetamideNitrogen (N₂)
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)THF, Ether2-Phenoxyethan-1-amine*Metal salts
Glucose-mediatedD-Glucose, KOHWaterPhenoxyacetamideOxidized glucose products, N₂

Note: Strong hydrides like LiAlH₄ can also reduce the amide carbonyl, leading to the corresponding amine. This table compares common methods for the reduction of this compound.

Radical Reactions of Azides

The azide group can undergo reactions involving radical intermediates, typically initiated by heat (thermolysis) or light (photolysis). mdpi.comnih.gov For an acyl azide like this compound, these conditions lead to the extrusion of molecular nitrogen and the formation of a highly reactive phenoxyacetylnitrene intermediate. mdpi.combeilstein-journals.org

R-CO-N₃ → [R-CO-N:] + N₂

This acylnitrene is a key intermediate in the Curtius rearrangement, where it rearranges to an isocyanate. However, nitrenes can also participate in other characteristic radical-type reactions:

C-H Insertion: The nitrene can insert into C-H bonds, a reaction that can be used to form new C-N bonds, often leading to cyclic products if the insertion is intramolecular.

Dimerization: In the absence of other reaction partners, nitrene intermediates can dimerize to form azo compounds. beilstein-journals.org

Addition to Alkenes: Acylnitrenes can add to double bonds to form aziridines.

Beyond nitrene formation, the azide radical (N₃•) itself is a known reactive species, though it is typically generated from azide ions rather than organic azides. dtic.milmdpi.com In the context of this compound, the most relevant radical pathway involves the formation and subsequent reactions of the phenoxyacetylnitrene. The specific outcome of the reaction is highly dependent on the reaction conditions and the structure of the substrate. nih.gov For instance, the photolysis of aryl azides in the presence of nucleophiles like water can lead to ring-expansion products such as azepinones. beilstein-journals.org

Initiation MethodKey IntermediatePotential Reaction PathwayResulting Product Type
Thermolysis (Heat)PhenoxyacetylnitreneRearrangement (Curtius)Isocyanate
Photolysis (UV Light)PhenoxyacetylnitreneC-H Bond InsertionAmides (intermolecular), Lactams (intramolecular)
Photolysis (UV Light)PhenoxyacetylnitreneAddition to C=C bondsAziridines
Thermolysis/PhotolysisPhenoxyacetylnitreneDimerizationAzo compounds

This table summarizes the radical reactions of this compound initiated by heat or light.

Advanced Spectroscopic and Computational Analysis in Mechanistic Elucidation

Application of Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods are indispensable for observing the transformation of phenoxyacetyl azide (B81097) in real-time. By monitoring changes in characteristic signals, these techniques provide direct evidence for the consumption of reactants, the formation of intermediates, and the appearance of products.

NMR Spectroscopy for Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stable molecules and the characterization of reaction intermediates. rochester.edumsu.educore.ac.uk While the direct observation of highly reactive species like nitrenes or ketenes derived from phenoxyacetyl azide is challenging due to their short lifetimes, NMR is crucial for analyzing the products they form. For instance, in reactions where the acyl azide undergoes a Curtius rearrangement, the resulting isocyanate can be trapped by nucleophiles like alcohols or amines to form stable carbamates or ureas, whose structures are readily confirmed by ¹H and ¹³C NMR.

In related azide reactions, kinetic studies using ¹H NMR have been successfully employed to monitor reaction progress. researchgate.net For example, the conversion of an azide can be tracked by observing the disappearance of proton signals adjacent to the azido (B1232118) group and the simultaneous appearance of new signals corresponding to the product. researchgate.net In the context of synthesizing azido compounds, ¹³C NMR is particularly useful for confirming the conversion of a precursor, such as an alkyl bromide, into the corresponding azide. A characteristic upfield shift is often observed for the carbon atom attached to the nitrogen, with the CH₂N₃ peak appearing at a distinct chemical shift (e.g., around 50 ppm), confirming the successful substitution. rsc.org

Table 1: Representative NMR Data for Azide Reaction Monitoring

Compound Type Technique Key Observation Significance Reference
Benzyl azide ¹H NMR Disappearance of acetylene (B1199291) proton signal (~4.42 ppm) and appearance of triazole proton signal (~8.67 ppm) in a click reaction. Confirms reaction completion and allows for kinetic analysis. researchgate.net
2'-bromoethyl mannopyranoside ¹³C NMR Disappearance of CH₂Br signal (~31 ppm) and appearance of CH₂N₃ signal (~50 ppm). Confirms quantitative conversion to the corresponding azide. rsc.org
Azido-functionalized proteins ¹³C NMR Used to verify the presence and environment of the azido group within complex biomolecules. Structural confirmation of labeled proteins for further studies. rsc.org

IR and UV-Vis Spectroscopy for Reaction Progress and Intermediate Detection

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for monitoring reactions involving this compound, primarily due to the distinct spectral signatures of the azide functional group. mu-varna.bgspectroscopyonline.com

Infrared Spectroscopy is particularly effective for tracking the fate of the azide moiety. The azide group exhibits a strong, characteristic asymmetric stretching vibration (ν_as) in the range of 2100-2160 cm⁻¹. mdpi.com The disappearance of this band is a clear indicator of azide consumption. mdpi.com In the case of a Curtius rearrangement, the formation of the isocyanate intermediate is marked by the appearance of a new, intense absorption band around 2250-2275 cm⁻¹. The subsequent reaction of the isocyanate with a nucleophile would, in turn, lead to the disappearance of the isocyanate peak and the emergence of bands characteristic of the final product, such as the C=O stretch of a urethane (B1682113) or urea (B33335). The thermal decomposition of azide-containing polymers has been monitored by observing the disappearance of the azide band near 2095 cm⁻¹. mdpi.com

UV-Visible Spectroscopy can be used for kinetic analysis by monitoring changes in the electronic absorption spectrum over time. spectroscopyonline.comsci-hub.se While the phenoxyacetyl group itself possesses absorption bands in the UV region, the transformation of the azide group can lead to shifts in these bands or the appearance of new ones associated with intermediates or products. process-insights.com This technique is especially useful for determining reaction rates and understanding the influence of various factors like temperature and solvent on the reaction pathway. spectroscopyonline.com For example, the detection limit for the azide ion itself has been measured using UV-Vis spectroscopy, highlighting its sensitivity. researchgate.net Although less structurally informative than IR or NMR, its ability to provide real-time quantitative data makes it a valuable tool for reaction monitoring. sci-hub.se

Table 2: Key Spectroscopic Frequencies for Monitoring this compound Reactions

Functional Group Technique Characteristic Absorption Significance Reference
Azide (R-N₃) IR ~2100-2160 cm⁻¹ (strong, sharp) Starting material signature; its disappearance indicates reaction progress. mdpi.com
Isocyanate (R-NCO) IR ~2250-2275 cm⁻¹ (strong, broad) Key intermediate in Curtius rearrangement. uvic.ca
Azide Ion (N₃⁻) UV-Vis Varies with environment Can be detected and quantified in aqueous media. researchgate.net

Mass Spectrometry for Reaction Product and Pathway Analysis

Mass spectrometry (MS) is a critical tool for identifying reaction products and intermediates in studies of this compound, providing precise molecular weight information and structural details through fragmentation analysis. uvic.caresearchgate.net Electrospray ionization (ESI) is a common technique used to analyze reaction mixtures, as it can gently ionize molecules from solution, allowing for the detection of both stable products and, in some cases, transient intermediates. uvic.ca

In the context of azide chemistry, MS can confirm the identity of final products, such as triazoles from click chemistry or amides from Staudinger reactions. mdpi.comnih.gov For example, the reaction of an azide with a phosphine (B1218219) in a Staudinger ligation can be monitored by the detection of the resulting aza-ylide intermediate or the final amide product. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) provides deeper mechanistic insight by allowing for the fragmentation of a specific ion of interest. The resulting fragmentation pattern can help to piece together the structure of the parent ion, confirming reaction pathways and identifying the site of modification in complex molecules. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of products and intermediates, lending high confidence to structural assignments. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a molecular-level lens through which the reactivity and dynamics of this compound can be understood, complementing experimental observations. chemrxiv.orgnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum chemical method widely used to investigate the electronic properties and reactivity of molecules like this compound. scispace.comnih.gov DFT calculations can provide valuable insights into the molecule's ground-state geometry, electronic structure, and the distribution of electron density. mdpi.com

Key applications of DFT in studying acyl azides include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's reactivity. The energy and location of these frontier orbitals indicate the likely sites for nucleophilic or electrophilic attack. researchgate.net

Reactivity Indices: DFT can be used to calculate conceptual DFT indices such as electronegativity, hardness, and the electrophilicity index. researchgate.netjmchemsci.com These global reactivity descriptors help to rationalize the behavior of the molecule in various reactions, particularly in cycloadditions. mdpi.com

Reaction Pathway Modeling: By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface for reactions like the Curtius rearrangement. This allows for the determination of activation barriers, providing a theoretical basis for experimentally observed reaction rates and mechanisms. cuny.edu

Table 3: Common DFT Functionals for Azide Reactivity Studies

DFT Functional Type Typical Application Significance Reference
B3LYP Hybrid GGA Geometry optimization, reaction mechanisms. A widely used and versatile functional for organic molecules. mdpi.commdpi.com
M06-2X Hybrid Meta-GGA Thermodynamics, noncovalent interactions. Well-suited for calculating accurate reaction energies and barriers. cuny.edu
ωB97X-D Range-separated Hybrid GGA Long-range interactions, reaction barriers. Provides accurate results for systems where long-range effects are important. mdpi.com

Molecular Dynamics Simulations for Photochemical Processes

The photochemistry of azides, often involving ultrafast bond cleavage and rearrangements, can be modeled using molecular dynamics (MD) simulations. mdpi.comsu.se In particular, ab initio molecular dynamics (AIMD) methods, which calculate the forces on the atoms from first principles at each step, are employed to simulate these complex, non-adiabatic processes. stanford.edu

When this compound absorbs a photon, it is promoted to an electronically excited state. The subsequent dynamics are often too fast to be captured by conventional experimental techniques. Excited-state molecular dynamics simulations can trace the evolution of the molecule on a femtosecond timescale. These simulations have shown that for related molecules like phenyl azide, excitation can lead to the rapid elongation and cleavage of the N-N bond, resulting in the formation of molecular nitrogen and a highly reactive nitrene intermediate. nih.gov The simulations can reveal the timescale of this dissociation and the role of different excited states and conical intersections in guiding the reaction pathway. nih.gov This theoretical approach is crucial for understanding the primary photochemical events that are fundamental to the applications of azides in photolabeling and materials science. su.se

Transition State Analysis and Reaction Energetics

The mechanistic elucidation of reactions involving this compound heavily relies on computational chemistry to map out the potential energy surface, identify transition states, and calculate the energetics of the reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G**) to provide a balance between accuracy and computational cost. researchgate.net These theoretical studies are crucial for understanding the feasibility of different reaction mechanisms, such as the Curtius rearrangement, which is a characteristic reaction of acyl azides. nih.gov

In the context of the Curtius rearrangement, computational studies on analogous acyl azides have shown that the reaction can proceed through either a concerted mechanism or a stepwise pathway involving a nitrene intermediate. nih.gov The transition state for the concerted process involves the simultaneous migration of the phenoxyacetyl group and the expulsion of dinitrogen. In the stepwise mechanism, a transition state for the formation of an acyl nitrene intermediate is followed by another for the rearrangement to the isocyanate.

The relative energies of the reactants, intermediates, transition states, and products determine the most likely reaction pathway. For many acyl azides, the concerted mechanism is found to be energetically more favorable under thermal conditions. nih.gov The activation energy for the rearrangement is a key parameter obtained from these calculations, providing insight into the reaction rate.

Table 1: Calculated Energetic Parameters for a Representative Acyl Azide Rearrangement

ParameterDescriptionRepresentative Value (kcal/mol)
ΔEaActivation Energy+25 to +35
ΔErxnReaction Energy-30 to -40
ΔEnitreneEnergy of Nitrene Intermediate (relative to azide)+10 to +20

The solvent environment can also influence the reaction energetics. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations to account for the effect of the solvent on the stability of the different species involved in the reaction. researchgate.net

Prediction of Spectroscopic Signatures for Intermediates

A significant challenge in mechanistic studies is the direct observation of short-lived intermediates. Computational chemistry provides a powerful tool to predict the spectroscopic properties of these transient species, which can then be used to guide experimental detection, for instance, in matrix isolation studies. researchgate.net

For the reactions of this compound, key intermediates could include the phenoxyacetyl nitrene and the resulting isocyanate. The predicted spectroscopic signatures for these species are crucial for their identification.

Infrared (IR) Spectroscopy: The vibrational frequencies of the intermediates can be calculated using DFT. The azide group in this compound itself has a strong, characteristic asymmetric stretching frequency around 2100-2200 cm-1. The predicted IR spectrum of the phenoxyacetyl nitrene intermediate would lack this azide stretch but would show new features corresponding to the nitrene moiety. The most prominent feature of the isocyanate product is the very strong and broad absorption band for the -N=C=O asymmetric stretch, typically appearing in the 2250-2280 cm-1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR observation of highly reactive intermediates is often difficult, computational methods can predict the 1H and 13C NMR chemical shifts. These predictions can be invaluable for analyzing the final products or for identifying trapped intermediates. For instance, the formation of an isocyanate would lead to a significant change in the electronic environment of the carbonyl carbon and the adjacent methylene (B1212753) protons compared to the starting azide.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the elemental composition of intermediates and products. The fragmentation patterns observed in mass spectra can also provide structural information. For example, in the mass spectrum of a reaction mixture, the detection of a species with the mass corresponding to the phenoxyacetyl isocyanate would provide strong evidence for its formation. jku.at

Table 2: Predicted Spectroscopic Data for Key Species in this compound Reactions

SpeciesKey IR Frequencies (cm-1)Predicted 13C NMR Shift (Carbonyl, ppm)
This compound~2140 (N3 stretch), ~1700 (C=O stretch)~165-175
Phenoxyacetyl NitreneAbsence of N3 stretch, C=O stretch ~1720Highly variable, depends on spin state
Phenoxyacetyl Isocyanate~2270 (-N=C=O stretch)~120-130

Note: The spectroscopic data are predicted based on computational models and data for analogous compounds. nih.govresearchgate.netjku.at Actual experimental values may vary.

By combining the insights from transition state analysis and the prediction of spectroscopic signatures, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Role of Phenoxyacetyl Azide in Complex Organic Synthesis and Derivatization

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Phenoxyacetyl azide (B81097) serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

Triazoles and Triazolines

Phenoxyacetyl azide is frequently utilized in the synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions, a cornerstone of "click chemistry." uobaghdad.edu.iqmdpi.comresearchgate.net This reaction typically involves the copper-catalyzed cycloaddition of the azide with a terminal alkyne (CuAAC), which proceeds with high regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. biomers.netpeerj.com The reaction is known for its efficiency, mild reaction conditions, and broad substrate scope. mdpi.compeerj.com For instance, phenacyl azides, which are structurally related to this compound, readily react with terminal alkynes under click conditions to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields. researchgate.net

The synthesis of triazolines, which are partially saturated analogs of triazoles, can also be achieved using azides. Intramolecular 1,3-dipolar cycloaddition of alkyl azides with olefins can lead to the formation of triazoline rings. researchgate.net

Reactant A Reactant B Product Type Key Features
This compound Terminal Alkynes 1,2,3-Triazoles High regioselectivity (1,4-disubstituted), often copper-catalyzed (CuAAC). mdpi.combiomers.netpeerj.com
This compound Enol Ethers 1,2,3-Triazoles Can access ring-fused triazoles unavailable through azide-alkyne cycloadditions. researchgate.net
This compound Acetyl acetone 1,2,3-Triazoles 1,3-dipolar cycloaddition under basic conditions. raco.cat
This compound β-ketoesters 1,2,3-Triazoles Cyclization under basic conditions to yield conformationally restricted triazoles. raco.cat

Oxazoles, Pyrroles, and Other Nitrogen Heterocycles

The utility of this compound and related acyl azides extends to the synthesis of other important nitrogen heterocycles.

Oxazoles: A novel method for synthesizing 2,5-disubstituted oxazoles involves a copper-catalyzed cascade reaction between aromatic terminal alkenes and azides, with air serving as the oxidant. rsc.org Another approach involves the thermolysis of vinyl azides to generate azirine intermediates, which then react with acyl halides like bromoacetyl bromide to form 2-(bromomethyl)oxazoles. beilstein-journals.org These can be further converted to 2-(azidomethyl)oxazoles. beilstein-journals.org

Pyrroles: Structurally diverse pyrroles can be synthesized through the direct coupling of α,β-unsaturated aldehydes and phenacyl azides. researchgate.netresearchgate.net This method has been shown to produce a variety of phenyl(1H-pyrrol-2-yl)methanones in high yields. researchgate.netresearchgate.net Additionally, a strategy for constructing functionalized 2-amino-3-cyano pyrroles involves a copper-catalyzed reaction between terminal alkynes and sulfonyl azides, which generates N-sulfonoketenimine intermediates that are then intercepted by phenacylmalononitriles. rsc.org

Other Heterocycles: Organic azides are versatile precursors for a wide range of nitrogen-containing heterocycles, including pyrazoles, isoxazoles, thiazoles, oxazines, pyrimidines, pyridines, and tetrazoles. mdpi.comsigmaaldrich.com

Intermediate for Amine and Amide Derivatives

This compound is a valuable intermediate for the synthesis of amines and amides, primarily through the Curtius rearrangement. nih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. nih.govmasterorganicchemistry.com

Reaction of the isocyanate with water leads to the formation of a carbamic acid, which spontaneously decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, reacting the isocyanate with an alcohol produces a carbamate, and reaction with an amine yields a urea (B33335) derivative. nih.gov The Curtius rearrangement is known for its mild conditions and has been widely applied in the synthesis of natural products and other bioactive molecules. nih.gov

Acyl azides, such as this compound, can also be used directly in amidation reactions. They are considered highly efficient for amide coupling, though their high reactivity can sometimes limit their use with complex substrates. hepatochem.com A one-pot protocol for the synthesis of amides from carboxylic acids and amines using trimethylsilyl (B98337) azide proceeds through an in situ generated acyl azide intermediate. arkat-usa.org

Reaction Intermediate Product Key Features
Curtius Rearrangement Isocyanate Primary Amine Formed by trapping the isocyanate with water. organic-chemistry.org
Curtius Rearrangement Isocyanate Carbamate Formed by trapping the isocyanate with an alcohol. nih.gov
Curtius Rearrangement Isocyanate Urea Formed by trapping the isocyanate with an amine. nih.gov
Direct Amidation Acyl Azide Amide Direct reaction of the acyl azide with an amine. hepatochem.comarkat-usa.org

Construction of Functionalized Molecular Scaffolds

This compound and its derivatives are instrumental in the construction of complex and functionalized molecular scaffolds. The azide group's ability to participate in various chemical transformations allows for its incorporation into diverse molecular architectures.

For example, the synthesis of pharmaceutically relevant pyrroles from α,β-unsaturated aldehydes and phenacyl azides demonstrates the creation of a core heterocyclic scaffold that can be further derivatized. researchgate.net Similarly, the synthesis of 1,2,3-triazoles via click chemistry provides a stable and versatile linkage that can be used to connect different molecular fragments, leading to the construction of larger, more complex structures. raco.cat The triazole ring itself can act as a rigid linker or a pharmacophore in the final molecule. raco.cat

Integration into Bioorthogonal Chemistry and Bioconjugation Strategies (academic context)

In the academic realm, this compound and other organic azides are pivotal reagents in bioorthogonal chemistry and bioconjugation. wikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The azide group is an ideal bioorthogonal handle because it is small, stable, and does not typically react with biological molecules. nih.govmdpi.com

The most prominent bioorthogonal reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). biomers.netlumiprobe.com This reaction allows for the specific covalent attachment of a probe (e.g., a fluorescent dye or a biotin (B1667282) tag) to a biomolecule that has been metabolically or genetically engineered to contain an alkyne group. lumiprobe.com To circumvent the potential toxicity of copper in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) that reacts with azides without the need for a catalyst. biomers.netwikipedia.orgnih.gov

Selective Labeling of Biomolecules

The selective labeling of biomolecules is a key application of azide-based bioorthogonal chemistry. beilstein-journals.org By introducing an azide group onto a specific biomolecule, researchers can track its location and function within a cell or organism. mdpi.comlumiprobe.com

For instance, an azide-modified antibody can be linked to a molecule with a complementary clickable handle, such as a strained alkyne, via a SPAAC reaction. nih.gov This allows for the site-specific conjugation of molecules to antibodies. nih.gov This strategy has been used to create antibody-drug conjugates and other targeted therapeutics. Furthermore, the N-terminus of a protein can be selectively converted into an azide group, which can then be modified through CuAAC click chemistry. nih.gov This enables the site-specific labeling of proteins for various applications. nih.gov

Modification of Polymers and Materials

This compound serves as a versatile agent for the chemical modification of polymers and other materials, primarily through photo-initiated reactions. Its ability to form highly reactive intermediates upon activation makes it suitable for creating covalent networks and functionalizing surfaces, thereby altering the physicochemical properties of the base material.

The primary mechanism for modification involves the photoactivity of the azide group. vulcanchem.com When exposed to ultraviolet (UV) light, this compound undergoes decomposition, losing a molecule of nitrogen gas (N₂) to generate a highly reactive phenoxyacetyl nitrene intermediate. vulcanchem.comthermofisher.com This nitrene species can readily undergo insertion into C-H and N-H bonds or participate in addition reactions with double bonds present in polymer backbones. thermofisher.comnih.gov This process allows for the covalent attachment of the phenoxyacetyl moiety onto a polymer chain or the cross-linking of multiple polymer chains.

A significant application of this chemistry is in the UV-induced cross-linking of various polymer systems, such as epoxy resins and acrylate (B77674) polymers. vulcanchem.com By introducing this compound into the polymer matrix and subsequently irradiating it, a covalent network is formed. This cross-linking enhances the material's mechanical strength and stability. vulcanchem.com This technique is a form of "grafting to" modification, where the azide-containing molecule is anchored to the polymer substrate. nih.govmdpi.com The use of light as a trigger offers precise spatial and temporal control over the modification process, allowing for the creation of patterned or selectively functionalized surfaces. nih.govnih.gov

The general strategy of using photoreactive aryl azides is a well-established method for modifying polymer surfaces, especially for materials that may lack other reactive functional groups. nih.govnih.govrsc.org

Research Findings on Polymer Modification

The table below summarizes the key aspects of using this compound and similar photoreactive azides for polymer modification.

Polymer/Material TypeModification MethodReactive IntermediatePrimary OutcomeReference
Acrylate PolymersUV-Induced Cross-linkingPhenoxyacetyl NitreneFormation of covalent network, enhanced mechanical strength. vulcanchem.comnih.gov
Epoxy ResinsUV-Induced Cross-linkingPhenoxyacetyl NitreneIncreased cross-link density and mechanical integrity. vulcanchem.com
General Polymer SurfacesPhotochemical Surface GraftingAryl NitreneCovalent attachment of functional groups, altered surface properties (e.g., hydrophobicity, biocompatibility). nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. chemistryjournals.netrsc.org The development of sustainable synthetic protocols for the preparation and use of phenoxyacetyl azide (B81097) is an important area of future research.

One key aspect of sustainable synthesis is the use of environmentally benign solvents, such as water or bio-based solvents. rsc.org Developing catalytic systems that are effective in these solvents is a major goal. For example, the use of micellar catalysis, where surfactants are used to create nanoreactors in water, has shown promise for a variety of organic transformations. rsc.org

Another important principle of green chemistry is atom economy, which aims to maximize the incorporation of all reactant atoms into the final product. chemistryjournals.net Catalytic reactions are often highly atom-economical. The development of highly efficient and selective catalytic systems for transformations involving phenoxyacetyl azide will contribute to more sustainable synthetic routes. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing phenoxyacetyl azide, and how can its purity be validated?

this compound can be synthesized via nucleophilic substitution or azide transfer reactions. For example, phenoxyacetyl chloride can react with sodium azide under controlled anhydrous conditions to yield the azide derivative . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity validation requires analytical techniques such as:

  • HPLC (retention time comparison against standards)
  • FT-IR (characteristic N₃ stretch at ~2100 cm⁻¹)
  • NMR (¹H and ¹³C for structural confirmation) . Quantify residual solvents using gas chromatography (GC) to meet ICH guidelines .

Q. How should researchers safely handle this compound in laboratory settings?

Key safety protocols include:

  • Use blast shields and personal protective equipment (PPE) due to azide explosivity .
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C, avoiding contact with heavy metals or strong acids . Decontaminate spills with 10% sodium hydroxide to neutralize azides .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Ion Chromatography (IC): Effective for separating azides from anions in protein-rich samples (LOD: 0.1 ppm) .
  • Gas Chromatography (GC): Paired with mass spectrometry (GC-MS) for trace detection in blood or tissue (linear range: 1–500 μM) . Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates) to ensure accuracy .

Advanced Research Questions

Q. How can conflicting cytotoxicity data from MTT and Neutral Red (NR) assays be resolved when testing this compound derivatives?

Discrepancies often arise due to assay mechanisms:

  • MTT measures mitochondrial activity and may underestimate toxicity if azides inhibit electron transport chains .
  • NR assesses lysosomal integrity, which is less affected by metabolic inhibitors . Resolution:
  • Normalize data to cell counts (e.g., via Hoechst staining).
  • Combine assays with flow cytometry (apoptosis markers like Annexin V) for mechanistic clarity .

Q. What strategies mitigate azide interference in enzymatic assays (e.g., phosphatidylcholine quantification)?

this compound may inhibit enzymes like phospholipase D. Solutions include:

  • Dialysis or size-exclusion chromatography to remove azides pre-assay .
  • Use azide-free antibody formulations (e.g., BSA-free buffers) in immunodetection steps . Validate interference via dose-response curves with/without azide scavengers (e.g., ascorbic acid) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?

  • Perform DFT calculations to predict thermal decomposition pathways (e.g., Curtius rearrangement risks) .
  • Simulate solvent interactions using COSMO-RS to identify stable storage conditions (e.g., aprotic solvents like DMSO) . Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Fit data to Hill equation models (variable slope) using nonlinear regression (e.g., GraphPad Prism).
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals . Address outliers via Grubbs’ test and repeat experiments if >20% variability is observed .

Methodological Best Practices

Q. How should researchers document this compound synthesis for reproducibility?

Include:

  • Detailed reaction conditions (temperature, solvent purity, molar ratios).
  • Characterization data (Rf values, melting points, spectral peaks).
  • Batch-specific QC (e.g., residual solvent levels) . Follow IUPAC nomenclature and SI units consistently .

Q. What protocols ensure accurate azide quantification in complex biological samples?

  • Sample Preparation: Deproteinize using ultrafiltration (10 kDa cutoff) to remove interferents .
  • Calibration Standards: Prepare in matrix-matched solutions (e.g., cell culture medium) .
  • Quality Control: Include blanks, duplicates, and certified reference materials (CRMs) .

Data Presentation & Validation

Q. How to present conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives?

  • Annotate spectra with peak assignments (e.g., azide vs. carbonyl signals).
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Discuss solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.